![molecular formula C21H18FN3O4 B2493527 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1207001-55-5](/img/structure/B2493527.png)
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolinone structure. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the quinolinone structure are both heterocyclic compounds, which can have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the 1,2,4-oxadiazole ring and the quinolinone structure could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antitumor Activity
- Oxadiazole derivatives, such as 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one, have been explored for their antitumor activities. Specifically, compounds structurally similar to fluoroquinolone C3-isostere derivatives have shown significant potential in inhibiting the growth of Hep-3B cancer cell lines. These compounds have demonstrated more potent activity than their parent compounds, with those derived from aliphatic amines displaying higher activity than aromatic amine compounds (Hu, 2012).
Antimicrobial Activity
- Compounds containing the quinoline-oxadiazole structure have been synthesized and characterized for their antimicrobial efficacy. They have shown promising results in screening against different strains of bacteria, including E. coli, P. aeruginosa, S. aureus, and various fungal strains. The structural characterization of these compounds using techniques like IR, NMR, and mass spectroscopy has supported their potential in antimicrobial applications (Dodiya, Shihory & Desai, 2012).
Metabolic Pathways and Inhibitor Properties
- The compound has been studied for its metabolic pathways, particularly as a P-glycoprotein inhibitor. Research on its metabolism in rats using LC/MS/MS analysis has provided insights into its in vitro and in vivo pathways, revealing metabolites that contribute to its pharmacological effects. These studies aid in understanding the drug's interaction with biological systems and its excretion processes (Paek et al., 2006).
Synthesis Techniques and Characterization
- Advanced synthesis techniques and characterizations of related quinoline-oxadiazole derivatives have been explored. These include methods for synthesizing antibacterial quinolines using microwaves, leading to significant time reduction and improved yields. The synthesized compounds have shown considerable antibacterial activity, indicating their potential for therapeutic applications (Kidwai et al., 2000).
Chemical Structure and Biological Activity
- The chemical structure of related compounds has been studied in depth, providing information about their crystal structure and biological activities. This includes studies on the synthesis and characterization of derivatives with potential antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies for specific proteins also shed light on the possible mechanisms of action of these compounds (Mamatha S.V et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-15(19(26)14-10-13(22)6-7-16(14)25)21-23-20(24-29-21)12-5-8-17(27-2)18(9-12)28-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWHVLCODJCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)
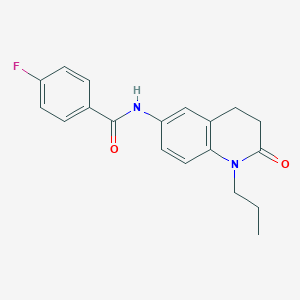
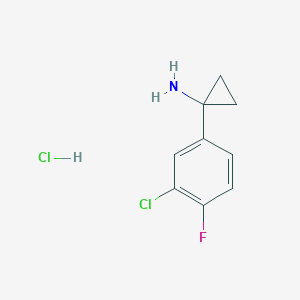
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)
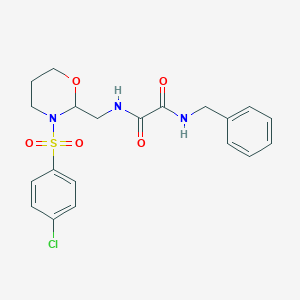

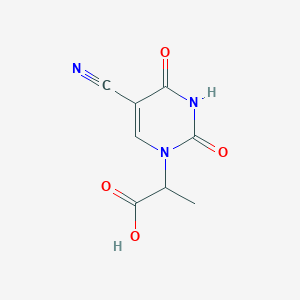
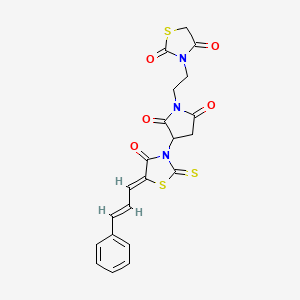

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)